molecular formula C16H12ClNO3 B278497 N-(5-chloro-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B278497
M. Wt: 301.72 g/mol
InChI Key: YAPKRHZTACPJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-1-benzofuran-2-carboxamide, commonly known as CMF-019, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzofuran carboxamides, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of CMF-019 is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, apoptosis, angiogenesis, and neuroprotection. CMF-019 has been shown to inhibit the activity of various enzymes and proteins that are involved in these pathways, including cyclin-dependent kinases, vascular endothelial growth factor receptor, and nuclear factor-kappa B.
Biochemical and Physiological Effects:
CMF-019 has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, CMF-019 has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by activating caspase-3 and caspase-9. In addition, CMF-019 has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In the brain, CMF-019 has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. This compound has also been found to enhance synaptic plasticity and cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF) and activating the cAMP response element-binding protein (CREB) pathway.

Advantages and Limitations for Lab Experiments

One advantage of using CMF-019 in lab experiments is its high potency and selectivity for its target molecules. This compound has been found to exhibit low toxicity and high efficacy in various in vitro and in vivo assays. However, one limitation of using CMF-019 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for research on CMF-019. One area of interest is the development of novel analogs and derivatives of CMF-019 that exhibit improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the elucidation of the molecular targets and signaling pathways that are involved in the biological activities of CMF-019. In addition, further studies are needed to evaluate the safety and efficacy of CMF-019 in preclinical and clinical trials for various diseases.

Synthesis Methods

The synthesis of CMF-019 involves the reaction of 5-chloro-2-methoxyphenylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMF-019 as a white solid with a melting point of 225-227°C.

Scientific Research Applications

CMF-019 has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, CMF-019 has been found to exhibit antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CMF-019 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
In neuroscience research, CMF-019 has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.

properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H12ClNO3/c1-20-14-7-6-11(17)9-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,1H3,(H,18,19)

InChI Key

YAPKRHZTACPJKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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